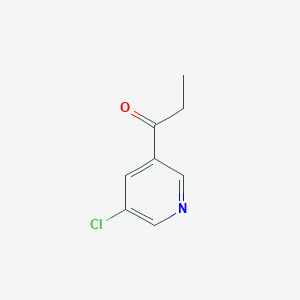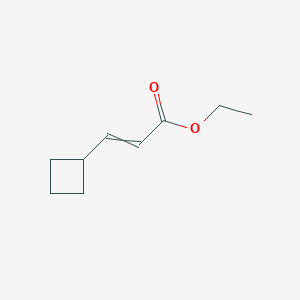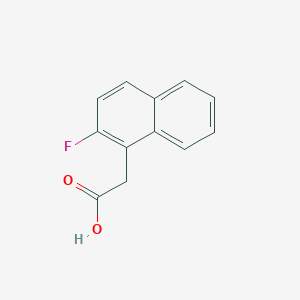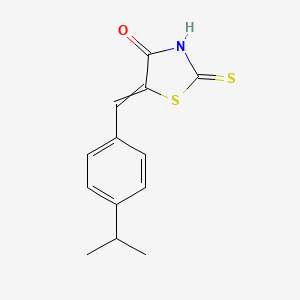![molecular formula C27H17Cl2N3 B12450353 N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12450353.png)
N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound that features a combination of chlorophenyl and acridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves a multi-step process:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acridine derivative.
Formation of the Imine Linkage: The final step involves the condensation of the chlorophenyl acridine derivative with an aldehyde or ketone to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of oxo derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes. It may also have applications in antimicrobial research.
Industry
In industry, the compound could be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Mécanisme D'action
The mechanism of action of (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Chlorpromazine: A phenothiazine derivative with similar structural features and used as an antipsychotic medication.
Uniqueness
(E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is unique due to its specific combination of chlorophenyl and acridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Propriétés
Formule moléculaire |
C27H17Cl2N3 |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Cl2N3/c28-22-5-1-3-18(11-22)16-30-24-9-7-20-13-21-8-10-25(15-27(21)32-26(20)14-24)31-17-19-4-2-6-23(29)12-19/h1-17H |
Clé InChI |
AERGKPKRWROQET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)
![5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12450290.png)



![1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12450310.png)


![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12450328.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
![9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)
